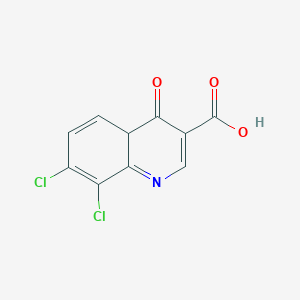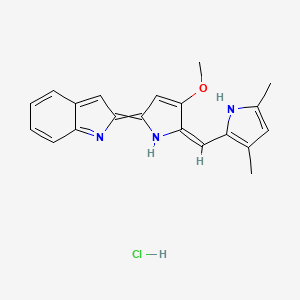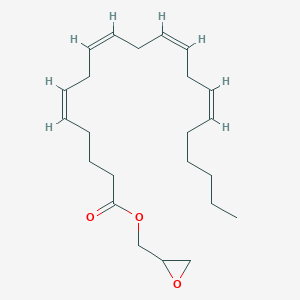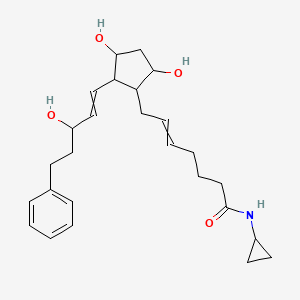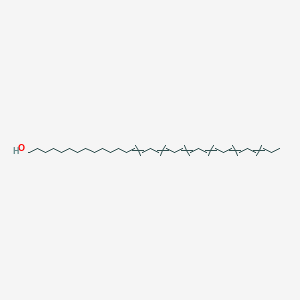
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a very long-chain fatty alcohol with the molecular formula C32H52O. It is characterized by the presence of six double bonds located at positions 14, 17, 20, 23, 26, and 29. This compound is part of the family of very long-chain polyunsaturated fatty acids (VLCPUFAs), which are known for their presence in various biological tissues such as the retina, sperm, and brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the elongation of shorter fatty acids through a series of desaturation and elongation reactions. The process often starts with a shorter chain fatty acid, which undergoes multiple steps of elongation and desaturation to introduce the necessary double bonds at specific positions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing very long-chain polyunsaturated fatty acids. These microorganisms can be cultivated in large-scale bioreactors, where they convert simpler substrates into the desired fatty alcohol through their metabolic pathways .
Analyse Des Réactions Chimiques
Types of Reactions
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Major Products
Oxidation: Dotriaconta-14,17,20,23,26,29-hexaenoic acid.
Reduction: Dotriacontanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of very long-chain polyunsaturated fatty alcohols.
Biology: Investigated for its role in the structure and function of cell membranes, particularly in the retina and sperm.
Medicine: Potential therapeutic applications in treating retinal diseases and other conditions related to VLCPUFA deficiencies.
Mécanisme D'action
The mechanism of action of Dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and function. The presence of multiple double bonds allows for greater flexibility and interaction with other membrane components. This compound may also interact with specific proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dotriaconta-14,17,20,23,26,29-hexaenoic acid: A very long-chain polyunsaturated fatty acid with similar structural features but differing in the functional group (carboxylic acid instead of alcohol).
Dotriacontapentaenoic acid: Another very long-chain polyunsaturated fatty acid with five double bonds.
Dotriacontanol: The fully saturated analog of Dotriaconta-14,17,20,23,26,29-hexaen-1-ol.
Uniqueness
This compound is unique due to its combination of a very long carbon chain with multiple double bonds and a hydroxyl functional group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C32H54O |
|---|---|
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3 |
Clé InChI |
XLKSRDFTWSGSGI-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



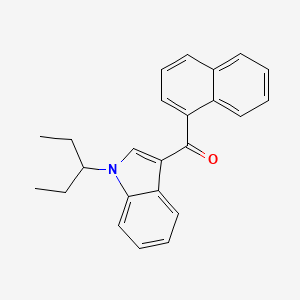
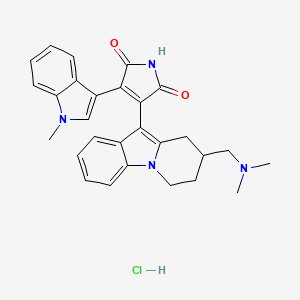
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

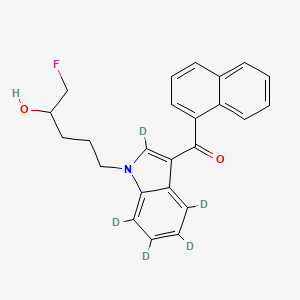
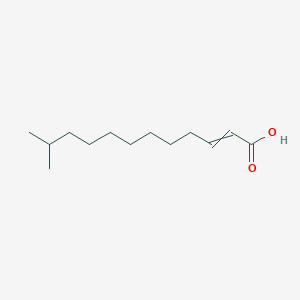

![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)
